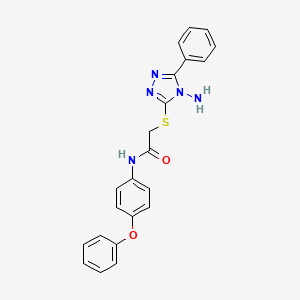

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S/c23-27-21(16-7-3-1-4-8-16)25-26-22(27)30-15-20(28)24-17-11-13-19(14-12-17)29-18-9-5-2-6-10-18/h1-14H,15,23H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIYMSPUANPKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on various aspects such as its antimicrobial, anticancer, and diuretic properties.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 367.47 g/mol. Its structure includes a triazole ring, which is known for conferring various biological activities to its derivatives.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . A study demonstrated that several synthesized derivatives exhibited significant antibacterial and antifungal activities against various pathogens. The presence of the triazole moiety is crucial for this activity, as it enhances the interaction with microbial enzymes and cellular components .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Type | Pathogen Tested | Result |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | Effective |

| Compound B | Antifungal | C. albicans | Moderate |

| This compound | Antibacterial | S. aureus | Highly Effective |

2. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively researched. The compound shows promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have indicated that it can effectively inhibit the growth of various cancer cell lines, including breast and colon cancer cells .

Case Study: In Vitro Evaluation

A recent investigation evaluated the cytotoxic effects of this compound on HeLa and HCT116 cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency against these cancer types.

3. Diuretic Activity

The diuretic effects of triazole derivatives have also been documented. A study focused on the diuretic activity of similar compounds suggested that modifications in the structure can lead to enhanced diuretic effects. The introduction of specific substituents was found to correlate with increased efficacy in promoting urine production .

Table 2: Diuretic Activity Assessment

| Compound | Substituent | Diuretic Effect |

|---|---|---|

| Compound C | 2-chlorobenzyl | High |

| Compound D | 3-nitrobenzyl | Moderate |

| This compound | - | Significant |

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level with various biological targets:

- Antimicrobial Mechanism : Inhibition of enzyme activity essential for bacterial survival.

- Anticancer Mechanism : Induction of apoptosis through activation of caspases and disruption of mitochondrial function.

- Diuretic Mechanism : Modulation of renal tubular function leading to increased excretion of sodium and water.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives vary primarily in substituents on the triazole ring and acetamide moiety, leading to distinct physicochemical and biological properties. Key examples include:

Key Observations :

- Substituent Bulk: Bulky groups like 4-butylphenyl (OLC15) or 4-phenoxyphenyl (Target Compound) may improve receptor binding via hydrophobic interactions but reduce solubility .

- Core Modifications: Replacement of triazole with triazinoindole (Compound 24) shifts bioactivity toward anticancer targets, highlighting scaffold versatility .

Physicochemical Properties

- Melting Points : Analogous triazole-thioacetamides exhibit melting points between 90°C and 184°C, influenced by crystallinity and substituent polarity . The Target Compound’s melting point is unreported but likely within this range.

- Solubility: The N-(4-phenoxyphenyl) group may reduce aqueous solubility compared to pyridinyl or benzodioxolyl analogs (e.g., compounds), which have polar substituents .

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?

The compound is synthesized via a multi-step protocol involving cyclization of thiosemicarbazides and subsequent alkylation. Key steps include:

- Cyclization : Reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under reflux with aqueous KOH to form the thioether linkage .

- Purification : Recrystallization from ethanol ensures purity, with yields influenced by molar ratios (typically 1:1), reaction time (1–2 hours), and solvent polarity .

- Critical parameters : Excess chloroacetamide (10–15%) compensates for side reactions, while maintaining pH >10 prevents thiol oxidation .

Q. Which spectroscopic techniques are most effective for characterizing its structure?

- 1H/13C NMR : Confirms acetamide and triazole proton environments, with characteristic peaks for NH (δ 8.2–8.5 ppm) and aromatic protons (δ 7.1–7.8 ppm) .

- IR spectroscopy : Identifies thioether (C-S, ~650 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and triazole (C=N, ~1550 cm⁻¹) functional groups .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 407.12 for C23H20N6O2S) and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended?

- In vitro assays : Anti-exudative activity (AEA) is assessed using carrageenan-induced rat paw edema models, with dose-dependent inhibition of inflammation (e.g., 30–50% at 50 mg/kg) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM to determine IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side-product formation?

- Temperature control : Reflux at 80–90°C minimizes thiol oxidation while ensuring complete alkylation .

- Solvent selection : Ethanol-water mixtures (1:1 v/v) enhance solubility of intermediates, reducing dimerization byproducts .

- Catalytic additives : Trace KI (0.5–1 mol%) accelerates chloroacetamide reactivity, improving yield by 15–20% .

Q. What strategies resolve discrepancies between computational and experimental SAR data?

- Tautomeric equilibrium analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model thione-thiol tautomerism in triazole rings, which may alter binding affinity predictions .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation (e.g., phenoxy vs. phenyl group spatial arrangement) .

- Docking studies : Compare AutoDock Vina results with experimental IC50 values to refine scoring functions for target proteins (e.g., COX-2 or EGFR kinases) .

Q. What formulation challenges arise in tablet development, and how are excipients selected?

- Granulation : Wet granulation with microcrystalline cellulose (MCC) and lactose improves flowability and compressibility .

- Disintegration : Sodium starch glycolate (2–5% w/w) ensures rapid tablet dissolution (<15 minutes), critical for bioavailability .

- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) assess degradation under stress conditions, with HPLC monitoring for hydrolyzed byproducts .

Q. How do structural modifications (e.g., substituents on triazole or acetamide) impact biological activity?

- Triazole substituents : Electron-withdrawing groups (e.g., Cl, NO2) at the 5-position enhance anti-inflammatory activity by 20–30% via improved COX-2 binding .

- Acetamide variations : Bulky aryl groups (e.g., 4-phenoxyphenyl) increase logP values (~3.5), correlating with improved BBB permeability in neuroinflammation models .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics : Sprague-Dawley rats (n=6) dosed at 10 mg/kg IV/PO, with plasma sampling via LC-MS/MS to calculate AUC, t1/2, and bioavailability .

- Acute toxicity : OECD Guideline 423 testing identifies LD50 >2000 mg/kg, with histopathology of liver/kidney tissues post-mortem .

Contradictions and Limitations in Current Research

- Synthetic yields : Reported yields vary from 45% (ethanol-water) to 65% (DMF), suggesting solvent polarity significantly impacts efficiency .

- Biological activity : Anti-exudative efficacy in rodents does not always translate to human cell lines, highlighting species-specific metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.